molecular formula C29H31NO6 B5247818 Propyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5247818
M. Wt: 489.6 g/mol
InChI Key: OCWMODJBAPYMBD-UHFFFAOYSA-N
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Description

Propyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of the acetyloxy, methoxy, and phenyl groups through various substitution reactions. The final step involves esterification to introduce the propyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and acetyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The phenyl and methoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde, while reduction of the ketone group would produce a secondary alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which Propyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications.

Uniqueness

What sets Propyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific combination of functional groups, which gives it unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

propyl 4-(4-acetyloxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6/c1-5-13-35-29(33)26-17(2)30-22-14-21(19-9-7-6-8-10-19)15-23(32)28(22)27(26)20-11-12-24(36-18(3)31)25(16-20)34-4/h6-12,16,21,27,30H,5,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWMODJBAPYMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)CC(C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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